![molecular formula C16H14BrClN2O2 B3861102 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B3861102.png)
2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide
Overview
Description
2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide, also known as BCPH, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is its relative ease of synthesis, which makes it a readily available compound for use in laboratory experiments. However, one limitation of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is its cytotoxicity, which may make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide.
Future Directions
There are several potential future directions for research on 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide. One area of focus could be the development of new cancer drugs based on 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide and its potential applications in the prevention and treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide may also be an area of future research.
Scientific Research Applications
2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been studied for its potential applications in medicine and biotechnology. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11(22-15-5-3-2-4-14(15)17)16(21)20-19-10-12-6-8-13(18)9-7-12/h2-11H,1H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIQPNNYBPIYCF-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Cl)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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